Manganese(II) bromide tetrahydrate (CAS: 10031-20-6) is a highly soluble, pale pink inorganic salt widely utilized as a core precursor in the synthesis of advanced luminescent materials, molecular magnets, and coordination clusters . Unlike its strictly anhydrous counterpart, the tetrahydrate form offers excellent solubility in polar solvents such as water, methanol, and ethanol, making it highly processable for room-temperature, solution-phase syntheses . Its primary industrial and research value lies in its ability to supply both Mn2+ ions and bulky, soft bromide ligands, which are critical for directing the formation of tetrahedrally coordinated[MnBr4]2- centers in high-efficiency optoelectronic materials and zero-dimensional hybrid perovskites[1].
Substituting Manganese(II) bromide tetrahydrate with anhydrous MnBr2, MnCl2·4H2O, or other manganese salts frequently leads to process failures or degraded material performance [1]. Procuring the anhydrous form introduces unnecessary costs and strict inert-atmosphere handling requirements, whereas the tetrahydrate is stable under standard conditions and can even be used directly in solvent-minimized mechanochemical syntheses [2]. Furthermore, substituting bromide with chloride (e.g., using MnCl2·4H2O) fundamentally alters the coordination geometry and crystal field splitting; the smaller, more electronegative chloride ion often fails to stabilize the highly luminescent tetrahedral geometries required for green-emitting hybrid perovskites, resulting in severe drops in photoluminescence quantum yield (PLQY) or unintended structural phase shifts [3].
In the solvent-free mechanochemical synthesis of highly luminescent manganese(II) complexes (e.g., [MnBr2{OP(o-Tol)3}2]), MnBr2·4H2O successfully replaces strictly anhydrous MnBr2 without degrading the final photoluminescence quantum yield (PLQY) [1]. The tetrahydrate's lattice water does not inhibit the solid-state coordination of bulky phosphine oxide ligands, allowing the reaction to proceed smoothly via manual grinding in ambient conditions[1].
| Evidence Dimension | Final complex PLQY and synthesis viability |
| Target Compound Data | MnBr2·4H2O yields the target complex with a PLQY of 0.86 via ambient mechanochemical grinding. |
| Comparator Or Baseline | Anhydrous MnBr2 (requires strict moisture-free handling, yields identical 0.86 PLQY). |
| Quantified Difference | Equivalent optical performance (0.86 PLQY) while eliminating the need for inert-atmosphere glovebox handling and reducing precursor costs. |
| Conditions | Mechanochemical grinding with OP(o-Tol)3 at room temperature. |
Procurement can source the more stable, cost-effective tetrahydrate form for solid-state syntheses, significantly reducing handling complexity and storage costs associated with anhydrous manganese salts.
MnBr2·4H2O is highly soluble in ethanol, making it a highly effective precursor for the rapid, room-temperature precipitation of zero-dimensional organic-inorganic hybrid manganese bromides like (PP13)2MnBr4 [1]. The bromide ion's specific ionic radius and polarizability strongly direct the Mn2+ into a tetrahedral [MnBr4]2- coordination, which suppresses non-radiative pathways and achieves a high PLQY of 63.98% with green emission, whereas octahedral configurations or chloride-based analogs often suffer from lower PLQY or red-shifted emission [1].
| Evidence Dimension | Photoluminescence Quantum Yield (PLQY) and coordination geometry |
| Target Compound Data | MnBr2·4H2O yields tetrahedral [MnBr4]2- with 63.98% PLQY (green emission). |
| Comparator Or Baseline | Octahedrally coordinated Mn2+ or standard lower-efficiency Mn-perovskites (often <30% PLQY). |
| Quantified Difference | >2x increase in PLQY due to optimal Mn-Mn distance and tetrahedral isolation driven by the bromide precursor. |
| Conditions | Room-temperature ethanol solution precipitation with organic cations (e.g., PP13Br). |
For manufacturers of X-ray scintillators and LED phosphors, the tetrahydrate's high solubility in benign solvents combined with its ability to reliably form high-PLQY tetrahedral geometries makes it the preferred scalable precursor.
In the synthesis of high-nuclearity manganese clusters, substituting MnCl2·4H2O with MnBr2·4H2O directly alters the self-assembly pathway due to the larger ionic radius and weaker electronegativity of the bromide ion [1]. For example, using MnBr2·4H2O with specific Schiff base ligands yields unique triple halide-bridged MnII-(Br)3-MnII discrete complexes, representing the first isolated bromide derivatives of this structural motif, which exhibit distinct ferromagnetic coupling compared to their chloride analogs [1].
| Evidence Dimension | Structural motif and magnetic exchange coupling |
| Target Compound Data | MnBr2·4H2O yields a novel triple bromide-bridged MnII-(Br)3-MnII core. |
| Comparator Or Baseline | MnCl2·4H2O (yields the chloride-bridged analog). |
| Quantified Difference | Formation of the discrete Br-derivative with altered intra-cluster ferromagnetic coupling parameters due to the softer bromide bridge. |
| Conditions | Self-assembly with chiral Schiff base ligands in solution. |
For researchers designing molecular magnets or complex catalytic cores, selecting the bromide tetrahydrate over the chloride tetrahydrate provides a reliable synthetic lever to tune metal-metal distances and magnetic exchange interactions.
MnBr2·4H2O is the preferred precursor for synthesizing highly efficient, green-emitting zero-dimensional organic-inorganic metal halides (e.g., (PP13)2MnBr4). Its high solubility in ethanol allows for rapid, room-temperature precipitation, while the bromide ligands enforce the tetrahedral [MnBr4]2- geometry required to achieve PLQYs exceeding 60% for X-ray scintillation and optoelectronic applications [1].
For laboratories seeking to reduce solvent waste and bypass inert-atmosphere requirements, MnBr2·4H2O serves as a direct, ambient-stable substitute for anhydrous MnBr2 in the mechanochemical synthesis of luminescent manganese(II) complexes. Grinding the tetrahydrate with bulky phosphine oxide ligands yields complexes with near-unity PLQYs (e.g., 0.86), matching the performance of anhydrous routes without the associated handling costs[2].
In coordination chemistry and molecular magnetism, MnBr2·4H2O is selected over chloride or acetate salts to deliberately tune the magnetic exchange coupling and structural topology of polynuclear clusters. The larger ionic radius of the bromide ion facilitates the formation of unique structural motifs, such as triple halide-bridged MnII-(Br)3-MnII cores, enabling precise control over ferromagnetic and antiferromagnetic interactions [3].
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